molecular formula C10H11ClFIN2O2 B8783489 tert-Butyl (6-chloro-5-fluoro-4-iodopyridin-3-yl)carbamate

tert-Butyl (6-chloro-5-fluoro-4-iodopyridin-3-yl)carbamate

Cat. No.: B8783489
M. Wt: 372.56 g/mol
InChI Key: SUNNBUHVMCEXOV-UHFFFAOYSA-N
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Description

Tert-Butyl (6-chloro-5-fluoro-4-iodopyridin-3-yl)carbamate is a useful research compound. Its molecular formula is C10H11ClFIN2O2 and its molecular weight is 372.56 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11ClFIN2O2

Molecular Weight

372.56 g/mol

IUPAC Name

tert-butyl N-(6-chloro-5-fluoro-4-iodopyridin-3-yl)carbamate

InChI

InChI=1S/C10H11ClFIN2O2/c1-10(2,3)17-9(16)15-5-4-14-8(11)6(12)7(5)13/h4H,1-3H3,(H,15,16)

InChI Key

SUNNBUHVMCEXOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C(=C1I)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

nBuLi (107 mL, 2.5 M in hexanes, 268 mmol) was added dropwise to a cooled (−78° C.) solution of (6-chloro-5-fluoro-pyridin-3-yl)-carbamic acid tert-butyl ester (22 g, 89.2 mmol) and N,N,N′,N′-tetramethylethylenediamine (40.5 mL, 268 mmol) in anhydrous diethyl ether (400 mL) under an argon atmosphere, ensuring that the internal temperature of the reaction was maintained below −60° C. On complete addition, the reaction mixture was allowed to warm to −20° C. and stirred for 90 minutes. The reaction mixture was cooled to −78° C. and a solution of iodine (70 g, 280 mmol) in THF (125 mL) was added dropwise over 15 minutes. The reaction mixture was allowed to gradually warm to ambient temperature and stirred overnight. The reaction mixture was poured onto 1M HCl (200 mL) and crushed ice (50 g) and the aqueous phase was extracted with ethyl ether (2×200 mL). The combined organic layer was washed with water (200 mL), aqueous potassium carbonate solution (150 mL), aqueous sodium thiosulfate solution (150 mL), and brine (150 mL), dried (Na2SO4), filtered and concentrated in-vacuo to afford a residue. The resultant residue was triturated with ethanol and the resultant solid was collected by filtration, washed with pentane and dried in-vacuo to afford the title compound as a white solid (27.2 g, 82%). The trituration liquors were concentrated and purified by flash chromatography (silica: toluene to 5% ethyl acetate/toluene) to afford an additional batch of the title compound as a white solid (4.0 g, 12%). Total yield=31.2 g, 94%. 1H NMR (400 MHz, CDCl3): 8.82 (s, 1H), 6.71 (s, 1H), 1.55 (s, 9H).
Name
Quantity
107 mL
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
40.5 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Five
Yield
82%

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